LANDIOLOL

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Landiolol is an ultra-short-acting, selective β1-adrenergic receptor blocker. It is primarily used for the rapid control of ventricular rate in cases of supraventricular tachycardia, including atrial fibrillation and atrial flutter . This compound is known for its high β1-selectivity, rapid onset of action, and short elimination half-life, making it an ideal agent for heart rate control in various clinical settings .

準備方法

Landiolol hydrochloride can be synthesized using several methods. One method involves the use of cheap and easily available raw materials, with a key reaction utilizing phase transfer catalysis to shorten reaction time . Another method involves the use of nitrogenous organic compound hydrochloride as a hydrogen chloride carrier for salification, which simplifies the process and reduces production costs . These methods are suitable for industrial-scale production due to their efficiency and high yield.

化学反応の分析

Landiolol undergoes various chemical reactions, including hydrolysis and esterification. It is rapidly hydrolyzed to an inactive form by carboxylesterase in the liver and pseudocholinesterase in the plasma . Common reagents used in these reactions include potassium hydroxide, anhydrous potassium carbonate, and tetra-n-butyl ammonium bromide . The major products formed from these reactions are inactive metabolites that are quickly eliminated from the body .

科学的研究の応用

Landiolol has a wide range of scientific research applications, particularly in the fields of medicine and pharmacology. It is used to manage tachyarrhythmias and perioperative tachycardia, especially atrial fibrillation, in both cardiac and non-cardiac surgeries . Additionally, this compound has potential therapeutic effects for sepsis and pediatric patients . Its high β1-selectivity and rapid onset of action make it a valuable tool for studying the cardiovascular system and developing new treatments for heart rate control .

作用機序

Landiolol exerts its effects by selectively blocking β1-adrenergic receptors, which are predominantly located in the heart . This blockade inhibits the positive chronotropic effects of catecholamines such as adrenaline and noradrenaline, leading to a decrease in heart rate . This compound is rapidly hydrolyzed to an inactive form, resulting in a short elimination half-life of about 4 minutes . This rapid metabolism allows for precise control of heart rate with minimal risk of prolonged effects .

類似化合物との比較

Landiolol is often compared to other short-acting β1-selective antagonists, such as esmolol. This compound has a higher selectivity for β1-adrenergic receptors and a shorter elimination half-life compared to esmolol . This makes this compound more suitable for situations requiring rapid and precise heart rate control. Other similar compounds include metoprolol and atenolol, which are also β1-selective antagonists but have longer half-lives and are used for different clinical indications .

特性

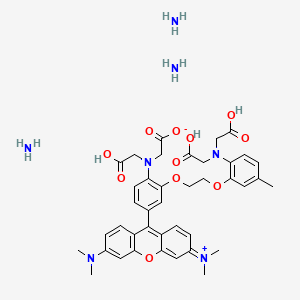

IUPAC Name |

(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-[4-[2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMDSZGFJQKSLLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N3O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40861374 |

Source

|

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 3-{4-[2-hydroxy-3-({2-[(morpholine-4-carbonyl)amino]ethyl}amino)propoxy]phenyl}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40861374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133242-62-3 |

Source

|

| Record name | (2,2-Dimethyl-1,3-dioxolan-4-yl)methyl 4-[2-hydroxy-3-[[2-[(4-morpholinylcarbonyl)amino]ethyl]amino]propoxy]benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133242-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。